![molecular formula C7H9NO4S B10774100 (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY389795, also known as (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3). This compound has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY389795 involves the preparation of chiral heterobicyclic amino acids. One of the key steps in the synthesis is the formation of the bicyclic structure, which is achieved through a series of chemical reactions including cyclization and oxidation. The specific synthetic route and reaction conditions are proprietary and have been developed by researchers at Eli Lilly & Co .
Industrial Production Methods
Industrial production of LY389795 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
LY389795 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of LY389795 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of LY389795 include its S-oxidized variants, which have been shown to be potent and selective agonists of mGlu2 and mGlu3 receptors. These variants have been studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying the structure-activity relationships of metabotropic glutamate receptor agonists.
Biology: LY389795 is used to investigate the role of mGlu2 and mGlu3 receptors in various biological processes, including neurotransmission and synaptic plasticity.
Mechanism of Action
LY389795 exerts its effects by selectively binding to and activating metabotropic glutamate receptors 2 and 3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. Activation of mGlu2 and mGlu3 receptors by LY389795 leads to a reduction in excessive glutamate release, which is often associated with neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of LY389795
LY389795 is unique in its high potency and selectivity for mGlu2 and mGlu3 receptors. Its ability to modulate glutamate release with minimal side effects makes it a promising candidate for therapeutic applications. Additionally, the S-oxidized variants of LY389795 provide valuable insights into the structure-activity relationships of metabotropic glutamate receptor agonists .
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3?,4?,7+/m1/s1 |
InChI Key |
QBHIOYZCUZBIEN-RSWQVWFLSA-N |
Isomeric SMILES |
C1[C@](C2[C@H](C2S1)C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


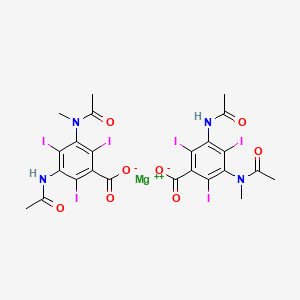
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774020.png)
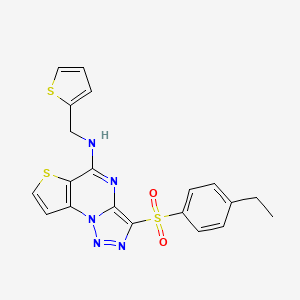
![1-[3-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10774036.png)
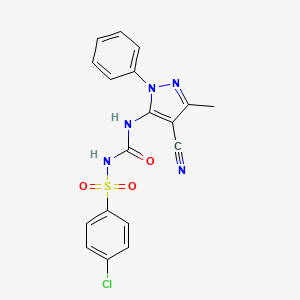
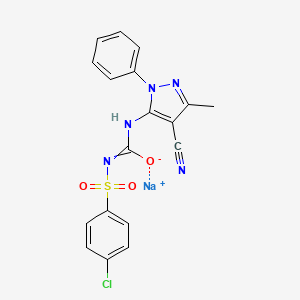
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
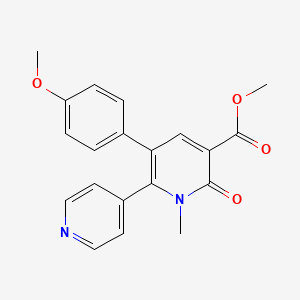
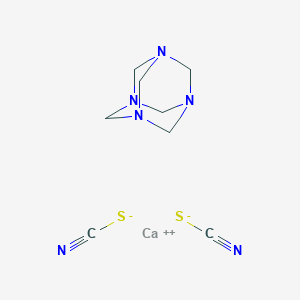
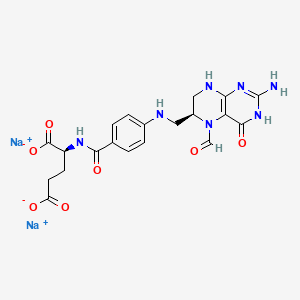
![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
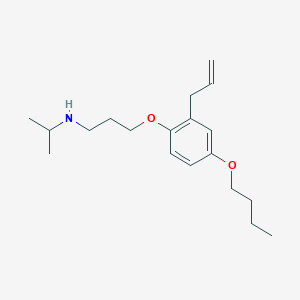
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
